molecular formula C24H28N4O4S B2797015 N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-36-8

N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2797015
CAS No.: 894881-36-8
M. Wt: 468.57
InChI Key: WANPOPOOKTWKMY-UHFFFAOYSA-N
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Description

The compound N-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide features a complex spirocyclic architecture with a triazaspiro[4.5]deca-diene core. Key structural elements include:

  • Methoxy-substituted aromatic rings: A 2,4-dimethoxyphenyl group and a 4-methoxyphenyl moiety.
  • Methylsulfanyl (SCH₃) substituent: Positioned at the 3rd position of the triazaspiro system.
  • Carboxamide functionality: Linked to the spiro nitrogen.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-30-17-7-5-16(6-8-17)21-22(33-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-10-9-18(31-2)15-20(19)32-3/h5-10,15H,11-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANPOPOOKTWKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Literature

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Structure: Cyclopropane carboxamide with 4-methoxyphenoxy and phenyl substituents.
  • Synthesis: Prepared via a diastereoselective reaction between N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol (78% yield, dr 23:1) .
  • Key Differences :
    • Lacks the triazaspiro system and sulfur substituent.
    • Features a cyclopropane ring instead of a spirocyclic core.
Etaconazole and Propiconazole
  • Structure : Triazole-containing fungicides with dichlorophenyl and dioxolane groups.
  • Use : Broad-spectrum antifungal agents .
  • Key Differences :
    • Replace the spiro system with a triazole ring.
    • Chlorine substituents instead of methoxy or sulfur groups.

Functional Group Analysis

Compound Core Structure Substituents Bioactive Moieties
Target Compound Triazaspiro[4.5]deca-diene 2,4-Dimethoxyphenyl, 4-methoxyphenyl, SCH₃ Methoxy, carboxamide, sulfur
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane 4-Methoxyphenoxy, phenyl, diethyl Methoxy, carboxamide
Etaconazole Triazole 2,4-Dichlorophenyl, ethyl, dioxolane Chlorine, triazole
Notable Trends :

Methoxy Groups: Present in both the target compound and N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, these groups enhance solubility and may influence receptor binding .

Sulfur vs. Chlorine : The methylsulfanyl group in the target compound could offer redox-modulating properties, whereas chlorine in etaconazole improves antifungal potency .

Spiro vs. Cyclopropane/Triazole Cores : Spiro systems often improve metabolic stability compared to cyclopropanes or triazoles, though synthetic complexity increases.

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